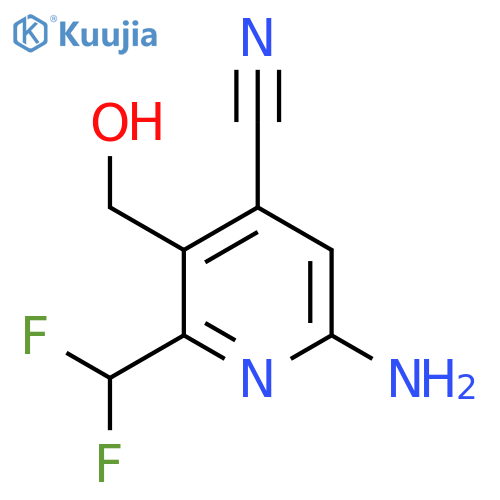Cas no 1806829-91-3 (6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol)

1806829-91-3 structure
商品名:6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol
CAS番号:1806829-91-3
MF:C8H7F2N3O
メガワット:199.157488107681
CID:4928490
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
-
- 6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol
-
- インチ: 1S/C8H7F2N3O/c9-8(10)7-5(3-14)4(2-11)1-6(12)13-7/h1,8,14H,3H2,(H2,12,13)
- InChIKey: GLEWSDJEBWPHAF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(CO)=C(C#N)C=C(N)N=1)F
計算された属性
- せいみつぶんしりょう: 199.05571818 g/mol
- どういたいしつりょう: 199.05571818 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 199.16
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 82.9
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022005854-1g |
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol |
1806829-91-3 | 97% | 1g |
$1,612.80 | 2022-03-31 | |
| Alichem | A022005854-500mg |
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol |
1806829-91-3 | 97% | 500mg |
$980.00 | 2022-03-31 |
6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol 関連文献
-
1. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
-
3. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
1806829-91-3 (6-Amino-4-cyano-2-(difluoromethyl)pyridine-3-methanol) 関連製品
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
